molecular formula C12H12BrN3O B13872149 5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one

5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one

Cat. No.: B13872149
M. Wt: 294.15 g/mol
InChI Key: WKRPZKNFPZWJCY-UHFFFAOYSA-N
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Description

“5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one” is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a bromine atom at position 5, a methyl group at position 3, and a methyl(phenyl)amino group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one” can be achieved through various synthetic routes. One common method involves the reaction of 5-bromo-3-methyl-2-chloropyrimidine with methyl(phenyl)amine under suitable conditions. The reaction typically requires a solvent such as ethanol or acetonitrile and may be catalyzed by a base such as potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

“5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one” can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at position 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group at position 3 can be oxidized to form a carboxyl group.

    Reduction Reactions: The carbonyl group at position 4 can be reduced to form a hydroxyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and lithium diisopropylamide.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.

    Reduction Reactions: Reagents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylated derivatives.

    Reduction Reactions: Products include hydroxylated derivatives.

Scientific Research Applications

“5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one” has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one
  • 3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one
  • 5-bromo-3-methyl-2-amino-pyrimidin-4(3H)-one

Uniqueness

“5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one” is unique due to the specific combination of substituents on the pyrimidine ring. The presence of both a bromine atom and a methyl(phenyl)amino group imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12BrN3O

Molecular Weight

294.15 g/mol

IUPAC Name

5-bromo-3-methyl-2-(N-methylanilino)pyrimidin-4-one

InChI

InChI=1S/C12H12BrN3O/c1-15(9-6-4-3-5-7-9)12-14-8-10(13)11(17)16(12)2/h3-8H,1-2H3

InChI Key

WKRPZKNFPZWJCY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CN=C1N(C)C2=CC=CC=C2)Br

Origin of Product

United States

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